

Application Notes and Protocols for the Analytical Detection of Terbufos Sulfoxide

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Compound of Interest		
Compound Name:	Terbufoxon sulfoxide	
Cat. No.:	B104567	Get Quote

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Introduction

Terbufos, an organophosphate insecticide, is metabolized in the environment and biological systems to several products, including the toxicologically significant metabolite, Terbufos sulfoxide. Accurate and sensitive detection of Terbufos sulfoxide is crucial for environmental monitoring, food safety assessment, and toxicological studies. These application notes provide detailed protocols for the analysis of Terbufos sulfoxide in various matrices using gas chromatography (GC) and liquid chromatography (LC) techniques.

Analytical Methods Overview

The primary analytical methods for the determination of Terbufos sulfoxide involve chromatographic separation followed by sensitive detection. Gas chromatography, often coupled with a flame photometric detector (FPD) or a mass spectrometer (MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and robust techniques employed.[1][2][3][4][5] The choice of method often depends on the sample matrix, required sensitivity, and the availability of instrumentation.

A common strategy in some GC-based methods involves the oxidation of Terbufos and its metabolites to a single common moiety, terbufoxon sulfone, for simplified analysis. However, direct analysis of Terbufos sulfoxide is also achievable, particularly with LC-MS/MS, which offers high selectivity and sensitivity.



Quantitative Data Summary

The following tables summarize the quantitative performance of various analytical methods for the detection of Terbufos and its metabolites, including Terbufos sulfoxide.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Terbufos and its Metabolites in Water by LC-MS/MS

Analyte	Limit of Detection (LOD) (μg/L)	Limit of Quantification (LOQ) (μg/L)
Terbufos	0.02	0.1
Terbufos sulfoxide	0.02	0.1
Terbufos sulfone	0.02	0.1

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Terbufos and its Metabolites in Soil and Sediment by LC-MS/MS

Analyte	Limit of Detection (LOD) (mg/kg)	Limit of Quantification (LOQ) (mg/kg)
Terbufos	0.002	0.01
Terbufos sulfoxide	0.002	0.01
Terbufos sulfone	0.002	0.01

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Terbufos and its Metabolites in Tea by LC-MS/MS



Analyte	Limit of Detection (LOD) (mg/kg)	Limit of Quantification (LOQ) (mg/kg)
Terbufos	0.001 - 0.01	0.002 - 0.03
Terbufos sulfoxide	0.001 - 0.01	0.002 - 0.03
Terbufos sulfone	0.001 - 0.01	0.002 - 0.03
Terbufos-OXON	0.001 - 0.01	0.002 - 0.03
Terbufos-OXON sulfoxide	0.001 - 0.01	0.002 - 0.03
Terbufos-OXON sulfone	0.001 - 0.01	0.002 - 0.03

Experimental Protocols

Protocol 1: Analysis of Terbufos Sulfoxide in Soil and Sediment by LC-MS/MS

This protocol is based on the methods described in EPA reviews for the determination of Terbufos and its degradation products in soil and sediment.

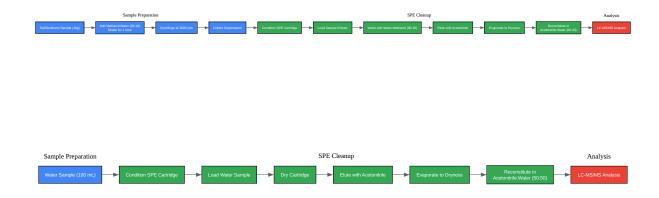
- 1. Sample Preparation and Extraction
- Weigh 10 g of the soil or sediment sample into a 50 mL polypropylene centrifuge tube.
- Fortify with a known amount of Terbufos, Terbufos sulfoxide, and Terbufos sulfone standards for quality control if required.
- Add 20 mL of a methanol:water (90:10 v/v) extraction solvent.
- Shake vigorously for a minimum of 1 hour on a mechanical shaker.
- Centrifuge the sample at 3000 rpm for 5 minutes to separate the solid and liquid phases.
- Collect the supernatant (extract).
- 2. Solid Phase Extraction (SPE) Cleanup



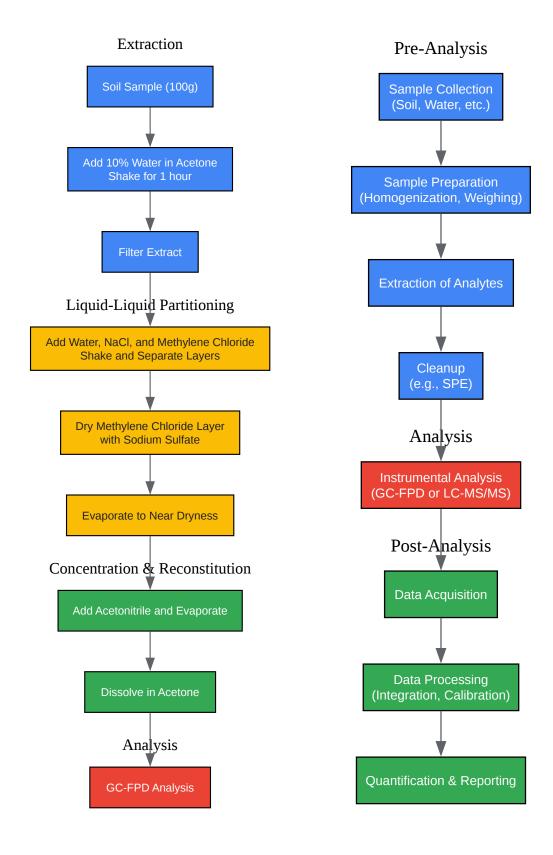
- Condition a solid-phase extraction cartridge (e.g., C18) with 5 mL of methanol followed by 5 mL of deionized water.
- Load the sample extract onto the conditioned SPE cartridge.
- Wash the cartridge with 5 mL of a water:methanol (90:10 v/v) solution to remove interferences.
- Elute the analytes with 10 mL of acetonitrile.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of acetonitrile:water (60:40 v/v) for LC-MS/MS analysis.
- 3. LC-MS/MS Instrumental Parameters
- LC System: Agilent 1200 series or equivalent
- Column: Zorbax Eclipse Plus C18, 4.6 x 75 mm, 3.5 μm
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions.
- Flow Rate: 0.5 mL/min
- Injection Volume: 10 μL
- MS System: AB Sciex API 4000 or equivalent triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Positive
- · Ion Transitions:
 - Terbufos: m/z 289 > 233 (Quantitation), m/z 289 > 199 (Confirmation)



- Terbufos sulfoxide: m/z 305 > 187 (Quantitation), m/z 305 > 243 (Confirmation)
- Terbufos sulfone: m/z 321 > 171 (Quantitation), m/z 321 > 265 (Confirmation)







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